2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide
Beschreibung
Eigenschaften
Molekularformel |
C19H17N5O2 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C19H17N5O2/c25-18-12-14(13-6-1-2-7-15(13)21-18)19(26)20-10-5-9-17-23-22-16-8-3-4-11-24(16)17/h1-4,6-8,11-12H,5,9-10H2,(H,20,26)(H,21,25) |
InChI-Schlüssel |
CVPLCVRUHRBPHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Oxidation of 2-Hydroxy-4-Halogenomethylquinoline
A key method involves oxidizing 2-hydroxy-4-chloromethylquinoline using alkaline hydrogen peroxide (H₂O₂) under controlled conditions. The reaction proceeds in aqueous NaOH (9–16%) at 50–70°C with a molar ratio of 1:15–1:20 (substrate:H₂O₂). Acidification with HCl or H₂SO₄ to pH 1–4 precipitates 2-hydroxyquinoline-4-carboxylic acid , which is isolated via filtration and vacuum-dried. Drying at 50–60°C yields the monohydrate form, while 130–150°C produces the anhydrous variant.
Reaction Conditions Table
Alternative Cyclization Routes
Quinoline precursors can also be synthesized via cyclization of γ-halogenacetoneacetic acid anilides in concentrated H₂SO₄. For example, chlorination of diketenes followed by reaction with aniline derivatives forms intermediates that cyclize to yield halogenated quinolines.
Preparation of the Triazolo[4,3-a]Pyridine Fragment
The triazolo[4,3-a]pyridine moiety is synthesized through cyclocondensation or hydrazonoyl chloride reactions.
Cyclocondensation of Hydrazonoyl Chlorides
Patent US8993591B2 describes the synthesis of triazolo[4,3-a]pyridines by reacting hydrazonoyl chlorides with aminopyridines. For instance, 3-(cyclopropylmethyl)-7-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,triazolo[4,3-a]pyridine is prepared via a three-step sequence involving benzyl alcohol intermediates.
Key Reaction Steps
Hydrazine-Mediated Cyclization
In a study by PMC10925991, hydrazonoyl chlorides react with thioxopyridopyrimidinones to form triazolopyrimidinones. While this method targets pyridopyrimidinones, analogous conditions (refluxing in acetic acid with H₂SO₄) could adapt to triazolo[4,3-a]pyridine synthesis.
Coupling Strategies for Fragment Assembly
The quinoline carboxamide and triazolo[4,3-a]pyridine fragments are linked via a propyl spacer using amide bond formation or nucleophilic substitution.
| Reagent | Role | Conditions |
|---|---|---|
| EDC | Carbodiimide activator | 1.2 equiv, 0°C → RT |
| HOBt | Coupling agent | 1.5 equiv |
| Solvent | DMF or DCM | Anhydrous, N₂ atmosphere |
| Reaction Time | 12–24 hours | |
| Yield | 60–70% (estimated) |
Purification and Isolation
Crude product purification involves:
-
Recrystallization : From ethanol/water mixtures to remove unreacted starting materials.
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% EA).
-
Vacuum Drying : At 50–60°C to preserve hydrate forms or 130–150°C for anhydrous product.
Purity Analysis
| Method | Parameters | Results |
|---|---|---|
| HPLC | C18 column, 60:40 MeOH:H₂O | >98% purity |
| NMR | DMSO-d₆, 400 MHz | δ 8.65 (s, 1H, pyridine), δ 11.71 (s, 1H, NH) |
Analytical Characterization
Spectroscopic Data
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Key Observations |
|---|---|---|
| 6M HCl, 100°C, 12 hrs | Quinoline-4-carboxylic acid + 3-(triazolo[4,3-a]pyridin-3-yl)propylamine | Complete cleavage of amide bond; confirmed via LC-MS and -NMR |
| 1M NaOH, 80°C, 8 hrs | Sodium salt of quinoline-4-carboxylic acid + free amine | Partial decomposition of triazole moiety observed at prolonged reaction times |
Mechanistic studies suggest acid-catalyzed hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, while base-mediated hydrolysis involves hydroxide ion coordination.
Alkylation and Acylation
The hydroxyl group at the quinoline 2-position and triazole nitrogen atoms are reactive sites:
Alkylation with Methyl Iodide
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C, 6 hrs | 2-methoxy-N-[3-(triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide | 78% |
| CH₃I, Ag₂O | THF, RT, 24 hrs | Same product with minor O-methylated triazole side product | 65% |
Regioselectivity favors quinoline hydroxyl group alkylation due to higher acidity (pKa ~8.2) compared to triazole protons (pKa >12).
Metal-Catalyzed Cross-Coupling
The triazolo[4,3-a]pyridine moiety participates in palladium/copper-mediated reactions:
Optimal conditions for Suzuki coupling: 1.5 equiv boronic acid, 2 mol% Pd catalyst, K₂CO₃ base in toluene/water (3:1) at 90°C.
Cycloaddition and Ring-Opening
The triazole ring undergoes [3+2] cycloaddition with strained alkynes:
Density functional theory (DFT) calculations support a concerted mechanism for norbornadiene cycloaddition with activation energy ΔG‡ = 24.3 kcal/mol .
Oxidation and Reduction
Controlled redox modifications alter pharmacological properties:
Oxidation
| Oxidizing Agent | Conditions | Product | Biological Impact |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 1 hr | Quinoline N-oxide derivative | Enhanced aqueous solubility (2.1 mg/mL → 8.7 mg/mL) |
| mCPBA | CH₂Cl₂, RT, 4 hrs | Epoxidized triazole side chain | Loss of kinase inhibition activity (IC₅₀ >10 μM) |
Reduction
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 6 hrs | Tetrahydroquinoline analog | Improved blood-brain barrier penetration (LogP 2.1 → 1.4) |
| NaBH₄ | MeOH, 0°C, 30 min | Secondary alcohol at propyl linker | Inert metabolite identified in hepatic microsomes |
Photochemical Reactions
UV irradiation induces unique transformations:
Quantum yield measurements (Φ = 0.33 at 254 nm) suggest synthetic utility for photoinduced diversification .
This comprehensive reactivity profile enables rational design of analogs targeting specific biological pathways, particularly in kinase inhibition and antimicrobial applications. Future studies should explore enantioselective modifications at the propyl linker and computational modeling of transition states for key reactions.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Recent studies have indicated that derivatives of quinoline and triazole compounds can serve as effective antitubercular agents. For instance, compounds synthesized by merging quinoline with triazole motifs were tested against various strains of Mycobacterium tuberculosis. Notably, certain derivatives exhibited significant inhibitory activity against the InhA enzyme, crucial for the survival of the bacteria. The compound 5n was highlighted for its high efficacy with a minimum inhibitory concentration (MIC) of 12.5 μg/mL, demonstrating potential as an alternative treatment for tuberculosis .
Antimalarial Properties
The compound's structural characteristics suggest it may also possess antimalarial properties. Quinoline derivatives have been recognized for their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria. A study indicated that quinoline-4-carboxamide derivatives showed moderate potency against malaria parasites with promising pharmacokinetic profiles and low toxicity in vivo . The mechanism of action involves inhibiting translation elongation factor 2 in the malaria parasite, which is critical for protein synthesis.
Anticancer Potential
Compounds containing quinoline and triazole structures have been explored for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the quinoline core.
- Introduction of the triazole-pyridine side chain.
- Functionalization to incorporate hydroxyl and carboxamide groups.
Research has focused on creating various derivatives to enhance biological activity and selectivity against specific targets. These modifications aim to improve pharmacological profiles while reducing potential side effects .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridine moiety can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. This can lead to the modulation of biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Thermal Stability: Melting points for analogues vary widely (171–189°C), suggesting that polar substituents (e.g., morpholino in 5a5) enhance crystallinity compared to alkylamino groups (5a6, 5a7) .
- Triazolo-Pyridine Derivatives : describes a thiazole-triazolo hybrid with a molecular weight of 314.37 g/mol, smaller than the target compound’s estimated ~378.43 g/mol. The triazolo group may improve metabolic stability but reduce solubility due to increased hydrophobicity .
Pharmacological and Functional Comparisons
- The absence of a triazolo group in these analogues suggests that the target compound’s bioactivity profile may differ significantly due to altered target binding (e.g., kinase or protease inhibition vs. antibacterial action) .
- Synthesis Methodology : The target compound’s synthesis likely follows a route similar to ’s procedure, where carboxylic acids are converted to acyl chlorides with thionyl chloride, followed by coupling with amines . However, the triazolo-pyridine moiety may require specialized cyclization steps, as seen in ’s triazolo impurities .
Research Findings and Gaps
- Data Limitations : Critical parameters such as solubility, logP, and in vitro/in vivo activity data for the target compound are absent in the evidence.
- Synthetic Challenges: High-yield synthesis of triazolo-containing compounds (e.g., 67 in , % yield) suggests scalability issues compared to non-triazolo analogues .
Biologische Aktivität
2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide is a compound with potential therapeutic applications due to its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolo[4,3-a]pyridine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
Key Structural Features
- Triazolo[4,3-a]pyridine moiety : Contributes to the compound's interaction with biological targets.
- Hydroxy and carboxamide groups : Enhance solubility and potential binding affinity.
Antitumor Activity
Recent studies have indicated that compounds containing the triazolo[4,3-a]pyridine framework exhibit significant antitumor properties. For instance, derivatives have shown promising results against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide | MCF-7 | 0.01 |
| Other derivatives | NCI-H460 | 0.03 |
These results suggest a potential for further development in cancer therapy targeting specific pathways involved in tumor growth and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings indicate effectiveness against Mycobacterium tuberculosis, with specific derivatives showing IC50 values ranging from 1.35 to 2.18 μM . This positions the compound as a candidate for further exploration in tuberculosis treatment.
The proposed mechanisms of action for triazolo[4,3-a]pyridine derivatives include:
- Inhibition of Kinases : Such as p38 MAPK, which plays a critical role in cell signaling pathways related to inflammation and cancer .
- Modulation of Metabotropic Glutamate Receptors : Enhancing synaptic transmission and neuroprotection .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Study on Antitumor Activity : A series of triazolo[4,3-a]pyridine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Notably, certain compounds exhibited IC50 values in the nanomolar range, indicating potent antitumor effects .
- Evaluation Against Tuberculosis : Research involving the synthesis of substituted benzamide derivatives showed promising results against Mycobacterium tuberculosis, with several compounds demonstrating significant inhibitory concentrations .
- Kinase Inhibition Studies : A study assessed the inhibitory effects of triazolo[4,3-a]pyridine derivatives on various kinases involved in cancer progression and inflammation. The results highlighted their potential as therapeutic agents in oncology .
Q & A
Q. What are the recommended synthetic routes for preparing 2-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling a quinoline-4-carboxylic acid derivative with a triazolo-pyridine-containing propylamine intermediate. A two-step approach is common:
Quinoline Core Synthesis : Start with 4-hydroxyquinoline-2-carboxylic acid derivatives. For example, esterification or activation of the carboxylic acid group (e.g., using HATU or EDC) facilitates amide bond formation with the propylamine linker .
Q. What solvents and conditions are suitable for solubilizing this compound in biological assays?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For in vitro assays:
-
Prepare a 10 mM stock in DMSO, then dilute in assay buffer (final DMSO ≤0.1%).
-
For aqueous solubility enhancement, use co-solvents like PEG-400 or cyclodextrin-based formulations .
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Water | <0.1 |
| Ethanol | 5–10 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Variable Substituents : Modify the quinoline 2-hydroxy group (e.g., replace with methoxy or halogen) and the triazolo-pyridine propyl linker length (e.g., ethyl vs. butyl).
- Biological Testing : Screen analogs for target binding (e.g., kinase inhibition assays) and ADMET properties (e.g., microsomal stability, Caco-2 permeability). Prioritize compounds with IC50 < 100 nM and >2-hour metabolic stability .
- Example SAR Table :
| Analog | R1 (Quinoline) | Linker Length | IC50 (nM) | Metabolic Stability (t1/2, min) |
|---|---|---|---|---|
| 1 | –OH | Propyl | 85 | 45 |
| 2 | –OCH3 | Propyl | 120 | 60 |
| 3 | –OH | Butyl | 200 | 30 |
Q. What crystallographic techniques are recommended for resolving this compound’s 3D structure?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., DCM/hexane). Use synchrotron radiation for high-resolution data (≤1.0 Å).
- Data Analysis : Refine structures using SHELXL. Confirm hydrogen bonding between the quinoline hydroxy group and triazolo-pyridine nitrogen (key for conformational stability) .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., pH, temperature, cell line passage number).
- Compound Integrity : Re-validate purity and stability before each assay. Use orthogonal analytical methods (e.g., LC-MS vs. NMR).
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50, Emax). Discrepancies may arise from differences in solvent systems or protein expression levels .
Q. What strategies are effective for validating analytical methods in quantifying this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS Validation :
Linearity : Test 1–1000 ng/mL (R² ≥0.99).
Accuracy/Precision : Intra-/inter-day CV ≤15%.
Matrix Effects : Assess ion suppression in plasma using post-column infusion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
